(Z)-methyl 2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate
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Overview
Description
(Z)-methyl 2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a synthetic compound belonging to the class of benzofurans.
Mechanism of Action
Target of Action
Similar compounds, such as synthetic curcumin derivatives, have demonstrated antibacterial activity against gram-negative and gram-positive bacteria . Other compounds with a similar structure have shown potential as anti-inflammatory agents .
Mode of Action
It’s worth noting that similar compounds have been found to suppress bacterial growth . The compound may interact with its targets, leading to changes in their function or structure, which could result in the inhibition of bacterial growth.
Biochemical Pathways
For instance, some quinazoline derivatives have been found to inhibit VEGFR-2 kinase, leading to the induction of apoptosis .
Result of Action
Similar compounds have been found to have antiproliferative effects against certain cell lines . Additionally, some compounds have been found to induce cell cycle disruption and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate typically involves the condensation of 2-fluorobenzaldehyde with a suitable precursor under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by cyclization to form the benzofuran ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while maintaining the desired product purity .
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities, including anti-tumor, antibacterial, and anti-viral properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents .
Medicine
In medicine, the compound’s potential as a drug candidate is being investigated. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate: Another benzofuran derivative with similar structural features.
Fluorescent azobenzene-containing compounds: These compounds share some structural similarities and are used in fluorescence-based applications.
Uniqueness
What sets (Z)-methyl 2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate apart is its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its reactivity and biological activity. This unique structure allows for a wide range of applications and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
methyl (2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO4/c1-21-17(20)11-6-7-14-12(8-11)16(19)15(22-14)9-10-4-2-3-5-13(10)18/h2-9H,1H3/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUFFZAFEPWCBF-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=CC3=CC=CC=C3F)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)O/C(=C\C3=CC=CC=C3F)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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